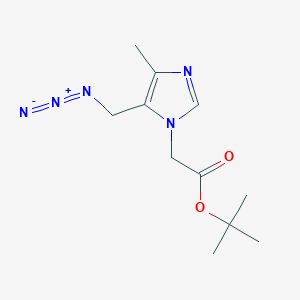
1-t-Butoxycarbonylmethyl-4-methyl-5-azidomethylimidazole
Cat. No. B8375267
M. Wt: 251.29 g/mol
InChI Key: CVAQIYGEJCGPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05932606
Procedure details


A solution of 1-t-butoxycarbonylmethyl-4-methyl-5-hydroxymethylimidazole (4.61 g, 20 mmol) in DMF (100 ml) was cooled to 0° C. and treated sequentially with diphenylphosphoryl azide (5.4 ml, 25 mmol) and DBU (3.7 ml, 25 ml). The resulting solution was allowed to warm gradually to room temperature and was then stirred there overnight. The DMF was rotavapped off, the residue dissolved in a minimum quantity of methylene chloride and the resulting solution diluted several fold with ether and ethyl acetate. This solution was washed sequentially with 1M citric acid, water, 10% sodium carbonate, brine and then dried over magnesium sulfate. Filtration and concentration gave an oil which was purified by flash chromatography (19:1 chloroform/methanol) to give the title compound as an oil: 1H NMR (CDCl3) d 1.48 (s, 9 H), 2.27 (s, 3 H), 4.28 (s, 2 H), 4.56 (s, 2 H), 7.43 (s, 1 H).
Quantity
4.61 g
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([CH2:8][N:9]1[C:13]([CH2:14]O)=[C:12]([CH3:16])[N:11]=[CH:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(P([N:31]=[N+:32]=[N-:33])(C2C=CC=CC=2)=O)C=CC=CC=1.C1CCN2C(=NCCC2)CC1>CN(C=O)C.C(Cl)Cl.CCOCC.C(OCC)(=O)C>[C:1]([O:5][C:6]([CH2:8][N:9]1[C:13]([CH2:14][N:31]=[N+:32]=[N-:33])=[C:12]([CH3:16])[N:11]=[CH:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)CN1C=NC(=C1CO)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
3.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred there overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
This solution was washed sequentially with 1M citric acid, water, 10% sodium carbonate, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (19:1 chloroform/methanol)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)CN1C=NC(=C1CN=[N+]=[N-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
